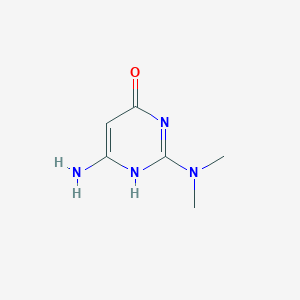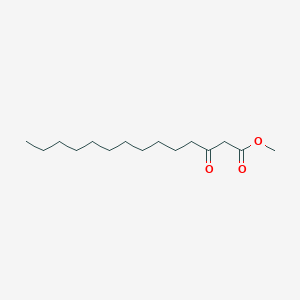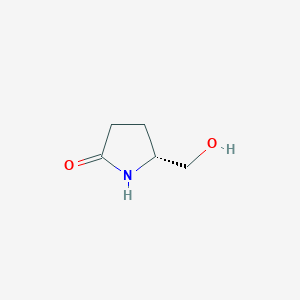
N-Methylnicotinium iodide
Übersicht
Beschreibung
N-Methylnicotinium iodide is a chemical compound with the molecular formula C11H17IN2 . It is a quaternary analogue of nicotine .
Synthesis Analysis
N-Methylnicotinium iodide can be synthesized from nicotine isomers . A study has reported the use of phenyl trimethylammonium iodide as a reagent for monoselective N-methylation of amides and related compounds .Molecular Structure Analysis
The molecular structure of N-Methylnicotinium iodide consists of 11 carbon atoms, 17 hydrogen atoms, 1 iodine atom, and 2 nitrogen atoms . The exact mass is 304.04365 g/mol .Physical And Chemical Properties Analysis
N-Methylnicotinium iodide has a molecular weight of 304.17 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 .Wissenschaftliche Forschungsanwendungen
Materials Science: Iodine Clocks
- Application : Iodine clocks are chemical systems in which iodine is a reaction product (the “clock species”) which becomes measurable after a certain time lag . They offer opportunities for materials science, especially for the time-programming of supramolecular assembly and sol–gel transition .
- Methods : The dynamic removal of iodine from these systems by different means can have important consequences for their reaction dynamics .
- Results : The relevance of iodine sequestration for iodine clocks can lead to great opportunities for materials-oriented applications .
Nanomaterials: Iodide Sensing
- Application : Nanomaterial-based sensors have emerged as promising candidates for iodide ion sensing . They hold great significance in biological, food, and environmental fields .
- Methods : This involves various fundamental fluorometric mechanisms of nanomaterials for iodide ion sensing .
- Results : Various metal-based nanoparticles (Au, Ag, Pd, and Cu), bimetallic nanoparticles (Pd–Pt, Fe–Co, and Cu–Ni), metal sulfide-based nanoparticles (CdS, ZnS, and CuS), and quantum dots (CdSe, C-dots, and graphene dots) have been explored for iodide ion sensing .
Photocatalysis: Decarboxylative Alkylations
- Application : A combination of triphenylphosphine and sodium iodide under 456-nanometer irradiation by blue light–emitting diodes can catalyze the alkylation of silyl enol ethers by decarboxylative coupling with redox-active esters in the absence of transition metals .
- Methods : The process involves irradiation by blue light–emitting diodes .
- Results : The method allows for the alkylation of silyl enol ethers by decarboxylative coupling with redox-active esters .
Reaction Kinetics: Iodine Clocks
- Application : Iodine clocks are chemical systems in which iodine is a reaction product (the “clock species”) which becomes measurable after a certain time lag . They offer opportunities for reaction kinetics, especially for the time-programming of supramolecular assembly and sol–gel transition .
- Methods : The dynamic removal of iodine from these systems by different means can have important consequences for their reaction dynamics .
- Results : The relevance of iodine sequestration for iodine clocks can lead to great opportunities for reaction kinetics-oriented applications .
Environmental Science: Iodide Sensing
- Application : Nanomaterial-based sensors have emerged as promising candidates for iodide ion sensing . They hold great significance in environmental fields .
- Methods : This involves various fundamental fluorometric mechanisms of nanomaterials for iodide ion sensing .
- Results : Various metal-based nanoparticles (Au, Ag, Pd, and Cu), bimetallic nanoparticles (Pd–Pt, Fe–Co, and Cu–Ni), metal sulfide-based nanoparticles (CdS, ZnS, and CuS), and quantum dots (CdSe, C-dots, and graphene dots) have been explored for iodide ion sensing .
Reaction Kinetics: Iodine Clocks
- Application : Iodine clocks are chemical systems in which iodine is a reaction product (the “clock species”) which becomes measurable after a certain time lag . They offer opportunities for reaction kinetics, especially for the time-programming of supramolecular assembly and sol–gel transition .
- Methods : The dynamic removal of iodine from these systems by different means can have important consequences for their reaction dynamics .
- Results : The relevance of iodine sequestration for iodine clocks can lead to great opportunities for reaction kinetics-oriented applications .
Environmental Science: Iodide Sensing
- Application : Nanomaterial-based sensors have emerged as promising candidates for iodide ion sensing . They hold great significance in environmental fields .
- Methods : This involves various fundamental fluorometric mechanisms of nanomaterials for iodide ion sensing .
- Results : Various metal-based nanoparticles (Au, Ag, Pd, and Cu), bimetallic nanoparticles (Pd–Pt, Fe–Co, and Cu–Ni), metal sulfide-based nanoparticles (CdS, ZnS, and CuS), and quantum dots (CdSe, C-dots, and graphene dots) have been explored for iodide ion sensing .
Zukünftige Richtungen
N-Methylnicotinium iodide and related compounds could have potential applications in the treatment of nicotine abuse. Research has shown that small drug-like molecules that are selective antagonists at certain nicotinic acetylcholine receptor subtypes can decrease nicotine self-administration in rats . Further experimental and clinical data are required to evaluate the use of such compounds in this setting .
Eigenschaften
IUPAC Name |
3-(1,1-dimethylpyrrolidin-1-ium-2-yl)pyridine;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N2.HI/c1-13(2)8-4-6-11(13)10-5-3-7-12-9-10;/h3,5,7,9,11H,4,6,8H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQKOMLKVQFVMB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCC1C2=CN=CC=C2)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10974985 | |
| Record name | 1,1-Dimethyl-2-(pyridin-3-yl)pyrrolidin-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10974985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methylnicotinium iodide | |
CAS RN |
5959-86-4 | |
| Record name | Nicotinium, 1'-methyl-, iodide, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005959864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Dimethyl-2-(pyridin-3-yl)pyrrolidin-1-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10974985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



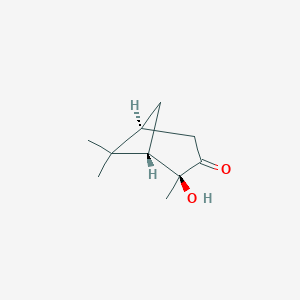
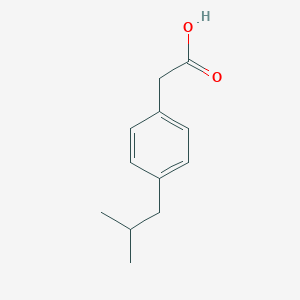
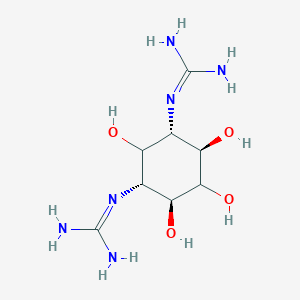
![3-(hydroxymethyl)-8-methyl-2,3-dihydro-9H-2,5-methanopyrimido[2,1-b][1,5,3]dioxazepin-9-one](/img/structure/B14821.png)

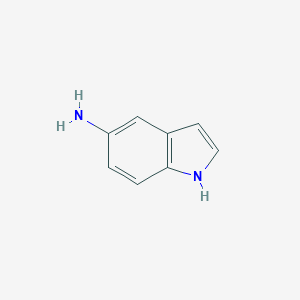


![1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B14837.png)

